molecular formula C7H8FNO B599168 (5-Fluoro-6-methylpyridin-2-yl)methanol CAS No. 1283717-69-0

(5-Fluoro-6-methylpyridin-2-yl)methanol

Cat. No. B599168
M. Wt: 141.145
InChI Key: FDBRQNSELBRUBU-UHFFFAOYSA-N
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Description

“(5-Fluoro-6-methylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.15 and is a liquid at room temperature . The compound is also known by its IUPAC name, (6-fluoro-5-methylpyridin-2-yl)methanol .


Molecular Structure Analysis

The InChI code for “(5-Fluoro-6-methylpyridin-2-yl)methanol” is 1S/C7H8FNO/c1-5-2-3-6(4-10)9-7(5)8/h2-3,10H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(5-Fluoro-6-methylpyridin-2-yl)methanol” is a liquid at room temperature . It has a molecular weight of 141.15 and a molecular formula of C7H8FNO .

Scientific Research Applications

Stereoselective Synthesis and Rearrangements

A study by Krow et al. (2004) details the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, where "(5-Fluoro-6-methylpyridin-2-yl)methanol" could potentially serve as a precursor. The research demonstrates the utility of this compound in creating structurally complex molecules through selectfluor and deoxo-fluor-mediated rearrangements, highlighting its role in facilitating novel synthetic routes for chemical synthesis (Krow et al., 2004).

Crystal Structure Analysis

Percino et al. (2005) conducted a study on the condensation reaction of "(5-Fluoro-6-methylpyridin-2-yl)methanol" with pyridine-2-carbaldehyde, resulting in the synthesis of an unexpected compound, which was then characterized by various spectroscopic methods and single crystal X-ray diffraction. This work underscores the compound’s role in producing new materials with potentially valuable physical properties, offering insights into the molecular and crystalline structure of the synthesized compounds (Percino et al., 2005).

Pharmacological Applications

In the realm of pharmacology, the structural motifs derived from "(5-Fluoro-6-methylpyridin-2-yl)methanol" have been explored for their potential biological activity. For instance, the synthesis and evaluation of new compounds for receptor affinity and agonist activity, as highlighted in studies of 5-HT receptor agonists, indicate the significance of fluoro-organic compounds in the development of new drugs with specific pharmacological profiles (Kimura et al., 2004).

Catalysis and Synthesis Innovation

Research on catalyst- and solvent-free synthesis methods, such as the work by Moreno-Fuquen et al. (2019), showcases the use of "(5-Fluoro-6-methylpyridin-2-yl)methanol" derivatives in innovative synthetic approaches that enhance efficiency and sustainability in chemical processes. These methods provide a greener alternative to traditional synthesis, emphasizing the compound's utility in developing environmentally friendly chemical processes (Moreno-Fuquen et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(5-fluoro-6-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBRQNSELBRUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40741829
Record name (5-Fluoro-6-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-6-methylpyridin-2-yl)methanol

CAS RN

1283717-69-0
Record name (5-Fluoro-6-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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